![molecular formula C12H14ClNO2 B3060612 N-[4-(4-Chlorobutanoyl)phenyl]acetamide CAS No. 56924-11-9](/img/structure/B3060612.png)
N-[4-(4-Chlorobutanoyl)phenyl]acetamide
Overview
Description
“N-[4-(4-Chlorobutanoyl)phenyl]acetamide” is a chemical compound with the linear formula C12H14ClNO2 . It is also known by its CAS Number: 56924-11-9 .
Molecular Structure Analysis
The molecular structure of “N-[4-(4-Chlorobutanoyl)phenyl]acetamide” can be represented by the SMILES stringO=C(CCCC1)C1=CC=C(NC(C)=O)C=C1
. This indicates that the molecule consists of a phenyl ring substituted with an acetamide group and a 4-chlorobutanoyl group . Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(4-Chlorobutanoyl)phenyl]acetamide” are not fully detailed in the search results. It has a molecular weight of 239.70 . Other properties such as boiling point, melting point, and solubility were not found in the search results .Scientific Research Applications
Synthesis and Structure
Synthesis Methods : Research has explored the synthesis of related compounds, such as N-phenyl-2,2-di(4-chlorophenoxy)acetamide, through reactions involving 4-chlorophenol and N-phenyl dichloroacetamide. The studies focused on optimizing reaction conditions to maximize yield, demonstrating the chemical reactivity and synthesis potential of similar chloroacetamide compounds (Tao Jian-wei, 2009).
Chemical Structure Analysis : Another area of research delves into the structural characterization of similar acetamide derivatives. For example, the structure of N-(2-(trimethylsilyloxy)phenyl)acetamide was investigated using techniques like NMR spectroscopy and X-ray crystal analysis, highlighting the importance of structural analysis in understanding the properties of chloroacetamide derivatives (Nikonov et al., 2016).
Biological Interactions
Metabolism in Liver Microsomes : Comparative studies on the metabolism of chloroacetamide herbicides, including compounds similar to N-[4-(4-Chlorobutanoyl)phenyl]acetamide, in human and rat liver microsomes have been conducted. This research provides insights into the metabolic pathways and enzymatic interactions of chloroacetamide derivatives, which are crucial for understanding their biological effects (Coleman et al., 2000).
Drug Mechanism and Docking Studies : Advanced computational methods, like molecular docking, are used to study the interactions of similar acetamide compounds with biological targets. These studies help in predicting the drug mechanism and biological activities of such compounds, shedding light on their potential therapeutic applications (Bharathy et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(4-chlorobutanoyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)14-11-6-4-10(5-7-11)12(16)3-2-8-13/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUUWWFHQIFUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517909 | |
Record name | N-[4-(4-Chlorobutanoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56924-11-9 | |
Record name | N-[4-(4-Chlorobutanoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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